Fmoc-Orn(Ivdde)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

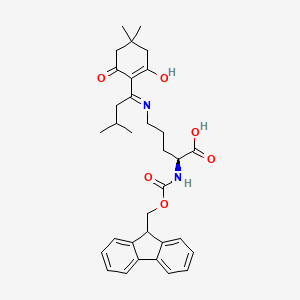

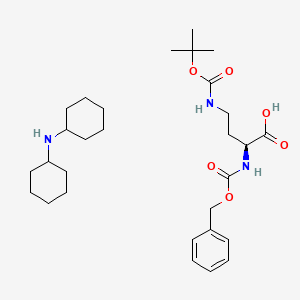

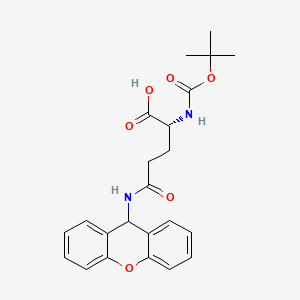

Fmoc-Orn(Ivdde)-OH: is a derivative of the amino acid ornithine, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group at the side chain. This compound is primarily used in solid-phase peptide synthesis to protect the amino and side chain groups during the synthesis process, ensuring that the desired peptide sequence is obtained without unwanted side reactions.

Mechanism of Action

Target of Action

Fmoc-Orn(Ivdde)-OH is a modified amino acid, and its primary targets are the biological systems where it can participate in the formation of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in peptide synthesis .

Mode of Action

The Fmoc group in this compound acts as a temporary protecting group for the N-terminus during peptide synthesis . It is cleaved by secondary amines such as piperidine, allowing the peptide chain to be assembled step by step . The Fmoc moiety’s hydrophobicity and aromaticity promote the association of building blocks, contributing to the self-assembly of Fmoc-modified amino acids and short peptides .

Biochemical Pathways

This compound, like other Fmoc-modified amino acids and short peptides, can self-assemble due to the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . This self-assembly is a key biochemical pathway that results in unique and tunable morphologies of different functionalities .

Result of Action

The result of this compound’s action is the formation of peptides with specific sequences and structures. These peptides can have various biological activities, making them important in the environment in which they operate . The self-assembled structures formed by Fmoc-modified amino acids and short peptides can have various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the peptide synthesis process can be affected by the pH, temperature, and the presence of other chemicals . Furthermore, the self-assembly of Fmoc-modified amino acids and short peptides can be influenced by factors such as peptide sequences and the presence of substantial aromatic moieties in their side-chains .

Biochemical Analysis

Biochemical Properties

Fmoc-Orn(Ivdde)-OH interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety . This promotes the association of building blocks, leading to the formation of complex structures .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc moiety’s hydrophobicity and aromaticity play a crucial role in these interactions .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Ivdde)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of ornithine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting ornithine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Protection of the Side Chain: The side chain amino group of ornithine is protected using the ivDde group. This involves reacting the Fmoc-protected ornithine with ivDde chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to produce larger quantities. The process involves:

Large-Scale Protection Reactions: Using industrial reactors to carry out the protection reactions with Fmoc chloride and ivDde chloride.

Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: Fmoc-Orn(Ivdde)-OH undergoes deprotection reactions to remove the Fmoc and ivDde groups. The Fmoc group is typically removed using a base such as piperidine, while the ivDde group is removed using hydrazine or a similar reagent.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, hydrazine for ivDde removal.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Major Products:

Deprotected Ornithine: After removal of the protecting groups.

Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.

Scientific Research Applications

Chemistry: Fmoc-Orn(Ivdde)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptides.

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays.

Medicine: Peptides synthesized using this compound can be used in the development of therapeutic agents, including peptide-based drugs and vaccines.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production.

Comparison with Similar Compounds

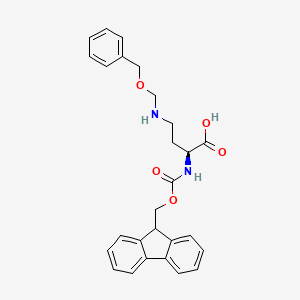

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Orn(Ivdde)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.

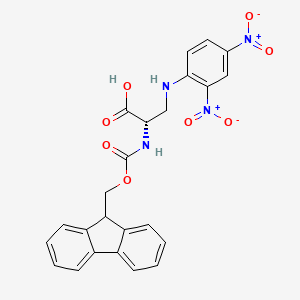

Fmoc-Arg(Pbf)-OH: Uses a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for side chain protection.

Uniqueness: this compound is unique in its use of the ivDde group for side chain protection, which offers quasi-orthogonal protection and can be selectively removed without affecting the Fmoc group. This allows for greater flexibility and control in peptide synthesis.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWSEOHAQFMBS-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of protecting the end amido group in Fmoc-Orn(Ivdde)-OH?

A1: Protecting the end amido group of amino acids like ornithine (Orn) with a protecting group like Ivdde is crucial during peptide synthesis. [] This protection prevents unwanted side reactions and ensures that the amino acid couples specifically at the desired site on the growing peptide chain.

Q2: What spectroscopic techniques were used to confirm the structure of this compound?

A2: The abstract mentions the use of four spectroscopic techniques for structural confirmation: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

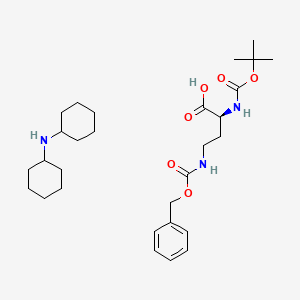

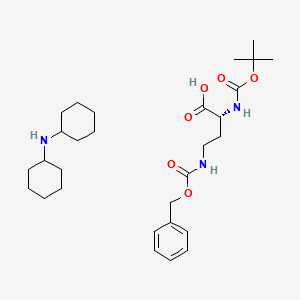

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid](/img/structure/B613332.png)

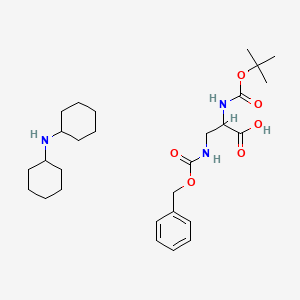

![N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613341.png)